For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-phenylpyrrole
This technical guide provides a comprehensive overview of the synthesis of 3-hydroxy-5-phenylpyrrole (CAS: 100750-40-1), a significant heterocyclic compound with applications in diagnostics and as a building block in medicinal chemistry.[1][2] The document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for key reactions.
Compound Profile:
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IUPAC Name: 5-phenyl-1H-pyrrol-3-ol[3]
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Molecular Formula: C₁₀H₉NO[1]
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Molecular Weight: 159.18 g/mol [1]
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Appearance: Light pink needles[1]
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Melting Point: 304-307 °C[1]
Synthetic Methodologies
The synthesis of 3-hydroxy-5-phenylpyrrole can be achieved through several strategic approaches, ranging from classical condensation reactions to modern multi-component cascade processes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Hydrolysis of an Acylated Precursor
A direct and high-yielding method involves the hydrolysis of a protected pyrrole precursor, specifically N-acetyl-3-acetoxy-5-phenylpyrrole. This multi-step approach first constructs the functionalized pyrrole ring, followed by deprotection to reveal the hydroxyl group.[1][4]
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a foundational method for constructing pyrrole rings by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine.[5][6][7][8] For 3-hydroxy-5-phenylpyrrole, a suitably substituted 1,4-diketone is required.[1] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal followed by cyclization and dehydration.[1][6][7] Modern variations of this method utilize microwave irradiation to significantly reduce reaction times.[1]
Multi-component Cascade Synthesis
A sophisticated one-pot, three-step cascade process has been developed for the synthesis of N-aryl-2-carboxyl-3-hydroxypyrroles.[9] This method combines a TBSO-substituted vinyldiazoacetate with nitrones. The sequence involves a copper-catalyzed Mannich-addition, followed by a dirhodium-catalyzed dinitrogen extrusion and N-OTBS insertion, and finally, an acid-promoted aromatization to yield the 3-hydroxypyrrole core.[9] This approach offers high yields and efficiency by combining multiple transformations in a single pot.[9]
Van Leusen Pyrrole Synthesis
The Van Leusen reaction provides another versatile route to substituted pyrroles.[10][11] This method is based on the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an activated alkene.[12][13][14] For the synthesis of 3-hydroxy-5-phenylpyrrole, a suitable Michael acceptor containing the phenyl group would be required as a reaction partner for TosMIC.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data associated with the primary synthesis methods.
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield | Reference |
| Hydrolysis | N-acetyl-3-acetoxy-5-phenylpyrrole | 2N NaOH, Methanol | -6°C to 18°C | Not explicitly stated, but implied to be effective. | [4] |
| Paal-Knorr | Substituted 1,4-diketone, Amine/Ammonia | Acid catalyst (e.g., acetic acid) | Reflux or Microwave | Generally >60% | [1][15] |
| Cascade Process | Vinyldiazoacetate, Nitrone | CuPF₆, Rh₂(OAc)₄, 6N HCl | 0°C to 70°C | 72% (for analogous pyrrole) | [9] |
Experimental Protocols
Detailed Protocol for the Synthesis of 3-Hydroxy-5-phenylpyrrole via Hydrolysis
This protocol is adapted from the procedure described in US Patent 4,774,340 A.[4]
Step 1: Preparation of 3-Hydroxy-5-phenylpyrrole (3) from N-acetyl-3-acetoxy-5-phenylpyrrole (2)
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Deoxygenation of Starting Material: A finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole (36.8 g; 0.15 mol) is stirred in a flowing argon stream for 10 minutes to remove oxygen.[4]
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Suspension and Cooling: The deoxygenated solid is suspended in deoxygenated methanol (379 ml) and cooled to -6°C in a methanol/dry-ice bath under an inert gas atmosphere.[4]
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Base Addition: An ice-cold, deoxygenated solution of 2N NaOH (300 mL) is rapidly added to the suspension. The reaction temperature will rise to approximately 18°C.[4]
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Reaction and Precipitation: After about 3 minutes, the reaction mixture becomes homogeneous. As the mixture cools, the product, 3-hydroxy-5-phenylpyrrole, separates as fine crystals.[4]
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Isolation and Purification: The crystals are collected by filtration, washed with deoxygenated water, and dried under vacuum to yield the final product.
Analytical Data:
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Elemental Analysis (Calculated for C₁₀H₉NO): C, 75.45%; H, 5.70%; N, 8.80%.[4]
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Elemental Analysis (Found): C, 75.30%; H, 5.69%; N, 8.67%.[4]
Mandatory Visualizations
Logical Workflow of Synthesis Strategies
References
- 1. 3-Hydroxy-5-phenylpyrrole (CAS 100750-40-1) Supplier [benchchem.com]
- 2. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-5-phenylpyrrole | C10H9NO | CID 4429535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4774340A - Method for preparing 3-hydroxy pyrroles and esters thereof - Google Patents [patents.google.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Multi-functionalized 3-Hydroxypyrroles in a Three-Step, One-pot Cascade Process from Methyl 3-TBSO-2-diazo-3-butenoate and Nitrones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. Van Leusen Reaction [organic-chemistry.org]
- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rgmcet.edu.in [rgmcet.edu.in]
